![molecular formula C21H19ClN4O3 B1425055 Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate CAS No. 1260530-41-3](/img/structure/B1425055.png)
Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate
説明
“Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate” is a complex organic compound. It contains a benzodiazepine core, which is a common structure found in various psychoactive drugs . The compound also includes a triazole ring, a five-membered ring containing two nitrogen atoms, and a methoxy group (an oxygen atom bonded to a methyl group) attached to the benzodiazepine structure .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzodiazepine core, a triazole ring, and a methoxy group . The benzodiazepine core is a fused structure of a benzene ring and a diazepine ring. The triazole ring is a five-membered ring with two nitrogen atoms, and the methoxy group consists of a methyl group (-CH3) attached to an oxygen atom .科学的研究の応用
Synthesis and Derivatives : A key focus in the research is the synthesis and preparation of derivatives of this compound. For instance, Eresko, Tolkunov, and Tolkunov (2011) detailed a method for synthesizing similar derivatives using a silylation–amination reaction, highlighting the versatility and potential for generating a wide range of derivatives from this compound (Eresko et al., 2011).
Structural Optimization : The structural optimization of related compounds, especially in the context of pharmacological applications, is another significant area of research. Kawakami et al. (1996) discussed the optimization of similar structures to enhance their affinity for certain receptors, indicating the potential for tailored therapeutic applications (Kawakami et al., 1996).
Mass Spectrometry Analysis : The detailed analysis of similar compounds using mass spectrometry techniques is a key aspect of research. This includes understanding their fragmentation patterns, as illustrated by Celma (1994) (Celma, 1994).
Spectroscopic Study : Vibrational spectroscopic techniques like FT-IR and FT-Raman, along with quantum mechanical methods, have been used to study the properties of related compounds. Kuruvilla et al. (2018) employed these techniques to understand the molecular geometry and other properties, indicating the compound's potential in biological applications (Kuruvilla et al., 2018).
Pharmacological Properties : Research into the pharmacological properties of similar compounds has been a focus, with investigations into their potential as anti-anxiety, anticonvulsant, or other therapeutic agents. For example, Tsumagari et al. (1978) explored the anti-anxiety properties of a related compound (Tsumagari et al., 1978).
Clinical Trials and Potential Applications : Some derivatives are currently under clinical trials for their specific pharmacological effects, indicating the ongoing relevance and potential of this class of compounds in therapeutic contexts, as noted by Kawakami et al. (1996) (Kawakami et al., 1996).
将来の方向性
特性
IUPAC Name |
methyl 2-[6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-12-24-25-21-17(11-19(27)29-3)23-20(13-4-6-14(22)7-5-13)16-10-15(28-2)8-9-18(16)26(12)21/h4-10,17H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJDMCOJXLHSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)OC)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



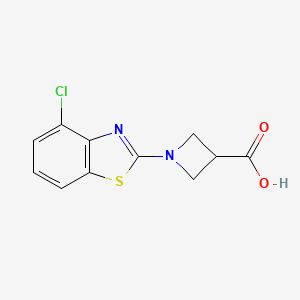
![[4-(2-Chloroacetyl)phenyl]urea](/img/structure/B1424974.png)
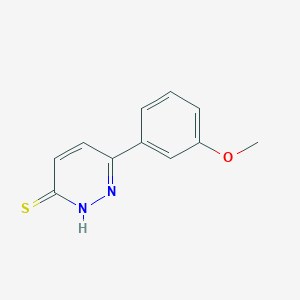
![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B1424979.png)
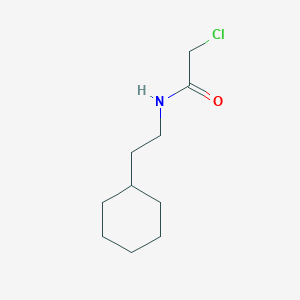
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1424983.png)
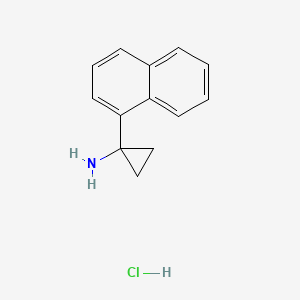
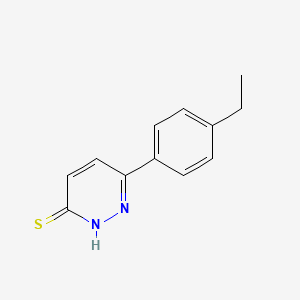
![2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide](/img/structure/B1424987.png)
![1H-Pyrrolo[3,2-b]pyridine 4-oxide](/img/structure/B1424989.png)
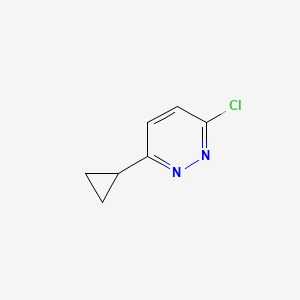
![2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide](/img/structure/B1424992.png)
![2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1424994.png)
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1424995.png)